6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
CAS No.:
Cat. No.: VC17917015
Molecular Formula: C24H16N8O
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16N8O |
|---|---|
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 6-amino-7-(4-oxo-3H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
| Standard InChI | InChI=1S/C24H16N8O/c25-12-17-18(13-26)30-23-20(28-17)19(21(27)32(23)11-10-14-6-2-1-3-7-14)22-29-16-9-5-4-8-15(16)24(33)31-22/h1-9H,10-11,27H2,(H,29,31,33) |
| Standard InChI Key | YMMUTXOTCZVSCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5C(=O)N4)N |
Introduction
6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that features multiple heterocyclic structures. It is characterized by a pyrrolo[2,3-b]pyrazine core structure, which is fused with a quinazoline moiety and substituted with an amino group and a phenylethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Molecular Formula and Weight
The molecular formula of the compound is , with a molecular weight of approximately 378.41 g/mol.
Structural Features
The structure can be represented as follows:
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Pyrrolo[2,3-b]pyrazine: A bicyclic structure known for its diverse pharmacological properties.
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Quinazoline derivative: The presence of a quinazoline ring contributes to the compound's potential biological activities.
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Amino group: This functional group can enhance solubility and reactivity.
Synthesis Pathways
Research indicates several synthetic pathways for constructing this compound, often involving multi-step reactions that include cyclization and functional group modifications.
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives + Carbonyl compounds | Variable |
| 2 | Substitution | Alkyl halides + Nucleophiles | High |
| 3 | Final coupling | Dicarbonitrile derivatives + Amino compounds | Moderate |
Anticancer Potential
Preliminary studies suggest that compounds similar to 6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile exhibit significant anticancer activity. The mechanism may involve inhibition of specific enzymes related to cancer cell proliferation.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its analogs:
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Synthesis Techniques: Various methods have been explored for synthesizing the quinazoline and pyrrolo[2,3-b]pyrazine frameworks.
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Characterization Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) have been employed to confirm the structural integrity of synthesized compounds.
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Biological Assays: In vitro assays have demonstrated the compound's ability to inhibit cell growth in cancer lines, with IC50 values ranging from low micromolar concentrations.
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